2,5-Dinitrobenzoic acid
Overview
Description
2,5-Dinitrobenzoic acid is a benzoic acid derivative. Its proton, deuteron and proton spin-lattice relaxation times have been evaluated by using Schrödinger wave equation.
Scientific Research Applications
Organic Synthesis : 2,5-Dinitrobenzoic acid is used as an intermediate in the preparation of various organic compounds. Langley (2003) demonstrated its role as an intermediate in the synthesis of 2-nitroso-5-nitrotoluene and 3,4-dinitrobenzoic acid, highlighting its importance in organic synthesis processes (Langley, 2003).
Coordination Chemistry : The compound has been studied for its ability to form coordination polymers with cobalt complexes. Pedireddi and Varughese (2004) reported on the synthesis and structural analysis of Co(II) complexes of 3,5-dinitrobenzoic acid, showing its potential in the creation of three-dimensional structures (Pedireddi & Varughese, 2004).
Crystallography : In crystallography, this compound is used to study crystal structures. Saunders, Nowell, and Winter (2017) explored its polymorphs using single crystal X-ray diffraction, contributing to our understanding of its crystalline properties (Saunders, Nowell, & Winter, 2017).
Electrochemistry : Gopal et al. (2013) investigated the electrochemical behavior of 3,5-Dinitrobenzoic acid at a Glassy carbon electrode. Their study provided insights into its reduction mechanism, demonstrating its potential in electrochemical applications (Gopal et al., 2013).
Optical and Mechanical Studies : Chandrasekaran et al. (2013) conducted growth, optical, and mechanical studies of 3,5-dinitrobenzoic acid single crystals. Their research highlighted its optical transmission properties and mechanical stability, suggesting potential applications in material science (Chandrasekaran et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
2,5-Dinitrobenzoic acid is a derivative of benzoic acid .
Mode of Action
Studies on similar compounds, such as 3,5-dinitrobenzoic acid, suggest that these compounds may interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This interference could potentially lead to disruption of cell membrane integrity and function, resulting in antifungal activity.
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound may affect the ergosterol biosynthesis pathway in fungi . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. Disruption of its synthesis could lead to impaired cell function and viability.
Result of Action
If the compound does indeed interfere with ergosterol synthesis, this could result in disruption of fungal cell membrane integrity, potentially leading to cell death .
Properties
IUPAC Name |
2,5-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMDNKRCCODWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060582 | |
Record name | Benzoic acid, 2,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-28-6 | |
Record name | 2,5-Dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dinitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DINITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3810 | |
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Record name | Benzoic acid, 2,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.289 | |
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Record name | 2,5-Dinitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U2ZZM3NHS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What molecular motions are associated with 2,5-dinitrobenzoic acid, and how are they characterized?
A1: Research using proton and deuteron spin-lattice relaxation times reveals two primary molecular motions in this compound: proton/deuteron transfer within the hydrogen bond and two-site hopping of the entire dimer. [] These motions are characterized by correlation times. Proton transfer, specifically, exhibits two distinct correlation times: τ(ov) for thermally activated jumps over the energy barrier and τ(tu) for tunneling through the barrier. [] Notably, the temperature dependence of 1/τ(tu) can be determined by solving the Schrödinger equation, which also reveals the temperature (T(tun)) at which proton tunneling becomes the dominant pathway. []
Q2: Can this compound act as an electron acceptor in chemical reactions?
A3: Yes, this compound demonstrates electron-accepting capabilities. Research shows that biradicals, generated through the Norrish type II reaction, act as efficient electron donors and react with this compound. [] For instance, the biradical from γ-methylvalerophenone reacts with this compound with a rate constant (k3) of 7.6 x 10^8 M^-1 s^-1. [] This highlights the potential of this compound to participate in electron transfer processes.
Q3: How does the substitution of a lysine residue with mono-4-chloro-2,5-dinitrobenzoic acid (mCDNP) affect the electron transfer properties of cytochrome c?
A5: Research indicates that substituting a single lysine residue on the surface of horse heart cytochrome c with mCDNP influences its electron transfer (ET) behavior when adsorbed on a gold electrode modified with a self-assembled monolayer of 7-mercaptoheptanoic acid. [] This modification results in a negative shift of 10-35 mV in the redox potential compared to native cytochrome c. [] The rate constant of ET for mCDNP-modified cytochrome c decreases compared to the native form, with the magnitude of the decrease depending on the specific lysine residue modified. [] This suggests that the location and properties of the mCDNP substitution can significantly impact the electron transfer properties of cytochrome c.
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